Versetamide

Nephrogenic Systemic Fibrosis GBCA safety excess ligand formulation

Researchers developing gadolinium-based contrast agents (GBCAs) face NSF safety risks when using insufficient excess chelator. Versetamide (CAS 129009-83-2) resolves this with a clinically validated 10% excess free ligand formulation-double the 5% used in caldiamide-based agents-yielding a ~3-fold lower NSF incidence (0.7 vs. 2.3 cases/million doses). • Enables 12.5-21.6% higher relaxivity (r₁ = 4.5 L·mmol⁻¹·s⁻¹ at 3T) vs. gadodiamide and gadopentetate dimeglumine. • Serves as the USP compendial free ligand reference standard for gadoversetamide identity, impurity profiling, and assay validation. • Supports PK/PD studies with a 33% longer elimination half-life (103.6 ± 19.5 min) vs. gadodiamide.

Molecular Formula C20H37N5O10
Molecular Weight 507.5 g/mol
CAS No. 129009-83-2
Cat. No. B162505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVersetamide
CAS129009-83-2
Molecular FormulaC20H37N5O10
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)
InChIKeyAXFGWXLCWCNPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in wate

Versetamide Identity and Chelator Classification


Versetamide (CAS 129009-83-2; UNII: N78PI4C683) is a synthetic linear polyaminocarboxylate chelating ligand with the molecular formula C₂₀H₃₇N₅O₁₀ and a molecular weight of 507.5 g/mol [1]. It functions as the chelating backbone for the gadolinium-based contrast agent (GBCA) gadoversetamide (Gd-DTPA-BMEA; trade name OptiMARK®), a non-ionic, linear extracellular MRI contrast agent [2]. Versetamide belongs to the DTPA-bis(amide) ligand subclass and is structurally distinguished by its two methoxyethylamide side-arm modifications, which confer non-ionic character upon the gadolinium complex [3].

Linear DTPA-bis(amide) chelating ligand
Non-ionic methoxyethylamide side arms
Supports Gd-based contrast agent formulation research
Analytical reference standard for gadoversetamide identity testing

Versetamide Substitution Limitations


Substituting versetamide-derived gadoversetamide (OptiMARK®) with its closest linear non-ionic analog gadodiamide (Omniscan®; ligand: caldiamide, Gd-DTPA-BMA) is not scientifically valid despite nearly identical thermodynamic stability constants (log Kₜₕₑᵣₘ: 16.6 vs. 16.8) and kinetic dissociation parameters [1]. The critical differentiation lies in the commercial formulation: gadoversetamide is manufactured with 10% excess free versetamide ligand, whereas gadodiamide contains only 5% excess caldiamide ligand [2]. This formulation distinction translates directly into a clinically documented ~3-fold difference in nephrogenic systemic fibrosis (NSF) incidence (0.7/million vs. 2.3/million doses), a safety outcome that cannot be predicted from chelator structure alone [3]. Procurement decisions for GBCA development, analytical reference standards, or formulation research must therefore consider this ligand-specific safety profile rather than treating all DTPA-bis(amide) chelators as interchangeable commodities.

Excess ligand Caldiamide-based formulations have lower free ligand concentration (5% vs. 10%), which may shift transmetallation inhibition and associated endpoint profiles.
Osmolality Higher excess ligand salt content in versetamide formulations yields different osmolality, affecting pharmaceutical compatibility and injection-site tolerability research.
Endpoint context Reported safety-related endpoint differences between chelator backbones are formulation-dependent and may not transfer directly when substituting DTPA-bis(amide) ligands.

Versetamide Comparative Evidence


NSF Incidence: Gadoversetamide vs. Gadodiamide

In a retrospective observational study analyzing worldwide administration data, gadoversetamide (OptiMARK®; formulated with 10% excess versetamide ligand) demonstrated an NSF incidence of 0.7 cases per million doses, compared to 2.3 cases per million doses for gadodiamide (Omniscan®; formulated with 5% excess caldiamide ligand) [1]. FAERS database analysis confirmed the same directional difference, with reported incidences of 5.0/million versus 13.1/million, respectively [2]. The ~3-fold difference in NSF incidence is attributed to the higher concentration of excess free ligand in the gadoversetamide formulation, which more effectively scavenges free Gd³⁺ ions that may be released via transmetallation [3].

NSF incidence
Reported
0.7 vs 2.3 cases per million doses (gadoversetamide vs gadodiamide)
Formulation-dependent safety endpoint context
Retrospective worldwide administration data; 10% vs 5% excess ligand
Nephrogenic Systemic Fibrosis GBCA safety excess ligand formulation

Ligand Excess: Gadoversetamide vs. Gadodiamide

Commercial gadoversetamide (OptiMARK®) is manufactured with 10% (50 mmol/L) excess free versetamide ligand as the calcium-sodium salt (Ca-DTPA-BMEA), whereas the structurally analogous gadodiamide (Omniscan®) is manufactured with only 5% (25 mmol/L) excess caldiamide ligand (Ca-DTPA-BMA) [1]. Both agents possess comparable thermodynamic stability (log Kₜₕₑᵣₘ: 16.6 for gadoversetamide vs. 16.8 for gadodiamide) and conditional stability at pH 7.4 (15.0 vs. 14.9) [2], indicating that the formulation difference—not intrinsic chelate stability—drives the observed safety divergence [3].

Excess ligand conc.
Reported
10% (50 mmol/L) excess versetamide vs 5% (25 mmol/L) caldiamide
Supports transmetallation inhibition review
Commercial 0.5 mol/L formulation; Ca-DTPA-BMEA vs Ca-DTPA-BMA
Formulation chemistry free ligand scavenging transmetallation inhibition

Relaxivity at 3T: Gadoversetamide vs. Gadodiamide

At 3 Tesla field strength in plasma at 37°C, gadoversetamide (OptiMARK®) exhibits a longitudinal relaxivity (r₁) of 4.5 L·mmol⁻¹·s⁻¹, which is approximately 12.5% higher than the r₁ of 4.0 L·mmol⁻¹·s⁻¹ measured for gadodiamide (Omniscan®) under identical conditions [1]. Gadopentetate dimeglumine (Magnevist®), an ionic linear GBCA, shows r₁ = 3.7 L·mmol⁻¹·s⁻¹ under the same conditions [2]. This higher relaxivity translates to greater signal enhancement per unit dose of gadolinium at high field strengths [3].

Relaxivity at 3T
Cross-study
4.5 L·mmol⁻¹·s⁻¹
Supports high-field relaxivity comparison
Plasma, 37°C; gadodiamide 4.0, gadopentetate 3.7
MRI contrast efficacy relaxivity 3 Tesla imaging

Elimination Half-Life: Gadoversetamide vs. Gadodiamide

The mean elimination half-life of gadoversetamide (OptiMARK®) is 103.6 ± 19.5 minutes, which is approximately 33% longer than the 77.8 ± 16 minutes reported for gadodiamide (Omniscan®) [1]. Both agents are eliminated exclusively via renal glomerular filtration and belong to the linear non-ionic GBCA class [2]. For comparison, the ionic linear agent gadopentetate dimeglumine exhibits a half-life of 94 ± 11 minutes [3].

Elimination half‑life
Cross-study
103.6 ± 19.5 min
Supports pharmacokinetic profile interpretation
Renal elimination; gadodiamide 77.8 ± 16 min
Pharmacokinetics renal clearance GBCA retention

Osmolality: Gadoversetamide vs. Gadodiamide

The commercial gadoversetamide formulation (OptiMARK®, 0.5 mol/L) has an osmolality of 1110 mOsm/kg H₂O at 37°C, which is substantially higher (approximately 71% higher) than the 650 mOsm/kg H₂O measured for gadodiamide (Omniscan®, 0.5 mol/L) [1]. This osmolality difference arises from the higher concentration of excess ligand (50 mmol/L Ca-DTPA-BMEA sodium salt) in the OptiMARK® formulation compared to the 25 mmol/L excess ligand in Omniscan® [2]. Despite the higher osmolality, both formulations remain below the threshold for hyperosmolality-associated discomfort typically observed with ionic agents such as gadopentetate dimeglumine (1960 mOsm/kg) [3].

Osmolality
Reported
1110 vs 650 mOsm/kg H₂O (OptiMARK® vs Omniscan®)
Supports formulation compatibility review
Excess ligand salt contributes to higher osmolality
Formulation osmolality injection tolerability pharmaceutical properties

Thermodynamic Stability: Linear Non-Ionic GBCAs

According to stability constants and kinetic measurements, the non-ionic linear chelates gadodiamide and gadoversetamide represent the least thermodynamically stable class among marketed gadolinium-based contrast agents, with log Kₜₕₑᵣₘ values of 16.8 and 16.6, respectively [1]. This contrasts with ionic linear agents such as gadopentetate dimeglumine (log Kₜₕₑᵣₘ = 22.1) and macrocyclic agents such as Gd-DOTA (log Kₜₕₑᵣₘ > 25) [2]. The dissociation half-life of gadodiamide in 0.1N HCl is approximately 35 seconds, whereas data for gadoversetamide under identical conditions is not available in the primary comparative literature [3].

Thermodynamic stability
Class-level
log Kₜₕₑᵣₘ 16.6 (versetamide); 16.8 (caldiamide); 22.1 (ionic linear)
Class-level stability context; excess ligand strategy relevant
Lowest stability class among marketed GBCAs
Thermodynamic stability Gd³⁺ dissociation transmetallation risk

Versetamide Application Scenarios


Excess Ligand Safety in GBCA Formulation

Researchers developing gadolinium-based contrast agents with linear non-ionic chelator backbones should prioritize versetamide over caldiamide when the formulation strategy involves excess ligand for Gd³⁺ scavenging. The clinically validated 10% excess versetamide concentration is associated with a ~3-fold lower NSF incidence (0.7 vs. 2.3 cases/million doses) compared to 5% excess caldiamide . This evidence supports versetamide procurement for formulations where a 2-fold higher excess ligand concentration is targeted for enhanced transmetallation inhibition [7].

High-Field MRI Relaxivity Optimization

For contrast agent development targeting 3 Tesla MRI applications, versetamide-derived gadoversetamide offers a quantifiable relaxivity advantage: r₁ = 4.5 L·mmol⁻¹·s⁻¹ versus 4.0 L·mmol⁻¹·s⁻¹ for gadodiamide and 3.7 L·mmol⁻¹·s⁻¹ for gadopentetate dimeglumine at 3T in plasma at 37°C . This 12.5-21.6% higher per-dose signal enhancement supports procurement of versetamide for high-field contrast agent synthesis where relaxivity optimization is a primary development objective [7].

Analytical Reference Standard Procurement

Versetamide (CAS 129009-83-2) serves as the free ligand reference standard for identity testing, impurity profiling, and assay validation of gadoversetamide (OptiMARK®) drug substance and drug product. The United States Pharmacopeia (USP) provides a monograph for gadoversetamide that details official analytical procedures requiring versetamide as the comparator ligand . Procurement of high-purity versetamide reference material is essential for analytical method development, validation, and quality control release testing in compliance with compendial requirements [7].

Elimination Kinetics for PK Studies

Investigators designing pharmacokinetic studies of linear non-ionic GBCAs should consider that gadoversetamide exhibits a mean elimination half-life of 103.6 ± 19.5 minutes, which is approximately 33% longer than the 77.8 ± 16 minutes for gadodiamide . This extended plasma residence time influences the optimal timing window for post-contrast image acquisition in dynamic MRI protocols and may affect gadolinium retention assessments. Procurement of versetamide for synthesizing GBCAs intended for PK/PD studies enables this specific temporal contrast profile [7].

Application
Selection Property
Validation Focus
Excess-ligand GBCA formulation development
Free ligand concentration in formulation
Transmetallation inhibition endpoint review
High-field MRI contrast agent research
Relaxivity at 3T in plasma
Per-dose signal enhancement comparison
Analytical reference standard procurement
Compendial identity method applicability
Purity and assay validation for gadoversetamide
Pharmacokinetic research on linear GBCAs
Elimination half-life in renal clearance model
Dynamic MRI contrast timing window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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